molecular formula C23H19BrN4O5 B11551401 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11551401
M. Wt: 511.3 g/mol
InChI Key: XFQWRTRSWGNXGK-LGJNPRDNSA-N
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Description

4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate: is a complex organic compound with the following structural formula:

C31H31BrN4O6\text{C}_{31}\text{H}_{31}\text{BrN}_4\text{O}_6 C31​H31​BrN4​O6​

It contains a bromine atom, a nitro group, and an amide functional group. The compound’s structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes::

    Nitration: The first step involves introducing the nitro group. Nitration of the precursor compound (e.g., methyl 4-nitrobenzoate) occurs using a mixture of concentrated sulfuric acid and nitric acid. The reaction takes place at low temperatures to minimize side reactions.

    Bromination: Next, the bromine atom is introduced at the benzylic position. N-bromosuccinimide (NBS) is commonly used for this purpose. The benzylic hydrogen is replaced by a bromine atom.

    Amidation: The amide group is formed by reacting the brominated intermediate with an amine (e.g., 3-methylphenylamine) under appropriate conditions.

Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, efficient workup procedures, and purification steps to yield high-quality material.

Chemical Reactions Analysis

Reactions::

    Bromination: The benzylic position undergoes bromination, forming a succinimide radical that abstracts the benzylic hydrogen.

    Nitration: The nitro group is introduced via electrophilic aromatic substitution.

    Amidation: The amide group forms through nucleophilic attack of the amine on the brominated intermediate.

Common Reagents::

    NBS: Used for bromination.

    Sulfuric acid and nitric acid: Employed for nitration.

    3-methylphenylamine: Reacts with the brominated intermediate to form the amide.

Major Products:: The major product is 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a reagent in synthetic chemistry.

    Industry: May serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While there are related compounds, the specific combination of bromine, nitro, and amide groups in 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate sets it apart.

For further exploration, consider related compounds like Methyl 2-Bromo-4-nitrobenzoate and 4-Bromo-2-((E)-{[{2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]amino}methyl)phenyl 4-nitrobenzoate .

Properties

Molecular Formula

C23H19BrN4O5

Molecular Weight

511.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H19BrN4O5/c1-15-3-2-4-19(11-15)25-14-22(29)27-26-13-17-12-18(24)7-10-21(17)33-23(30)16-5-8-20(9-6-16)28(31)32/h2-13,25H,14H2,1H3,(H,27,29)/b26-13+

InChI Key

XFQWRTRSWGNXGK-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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